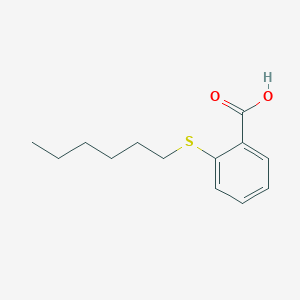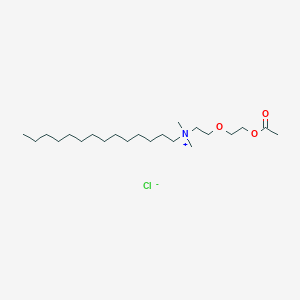![molecular formula C12H12Cl3FN4O4S B11998325 2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11998325.png)
2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is a synthetic organic compound characterized by its complex structure, which includes fluorine, chlorine, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multiple steps:
Formation of the Thiourea Derivative: The initial step involves the reaction of 4-methoxy-3-nitroaniline with thiophosgene to form the corresponding thiourea derivative.
Introduction of the Trichloroethyl Group: The thiourea derivative is then reacted with 2,2,2-trichloroethyl isocyanate under controlled conditions to introduce the trichloroethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate to introduce additional functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Amino Derivative: Formed through the reduction of the nitro group.
Oxidized Derivatives: Various oxidized products depending on the oxidizing agent and conditions.
Substituted Derivatives: Products formed by replacing the fluorine atom with other nucleophiles.
科学的研究の応用
Chemistry
In chemistry, 2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The presence of the nitro and thiourea groups allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, 2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is investigated for its potential as a therapeutic agent. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to harsh conditions.
作用機序
The mechanism of action of 2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. The thiourea group can form hydrogen bonds with biological macromolecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-BENZAMIDE: Similar structure but with a benzamide group instead of an acetamide group.
2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-PROPIONAMIDE: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of 2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the fluorine, nitro, and thiourea groups provides unique reactivity and interaction profiles, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C12H12Cl3FN4O4S |
|---|---|
分子量 |
433.7 g/mol |
IUPAC名 |
2-fluoro-N-[2,2,2-trichloro-1-[(4-methoxy-3-nitrophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C12H12Cl3FN4O4S/c1-24-8-3-2-6(4-7(8)20(22)23)17-11(25)19-10(12(13,14)15)18-9(21)5-16/h2-4,10H,5H2,1H3,(H,18,21)(H2,17,19,25) |
InChIキー |
NCQGEXDYMKDBKF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide](/img/structure/B11998259.png)

![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11998270.png)

![N'-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide](/img/structure/B11998292.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11998297.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11998322.png)



